![molecular formula C10H9ClO4 B2988532 2-(4-Chlorophenyl)succinic acid CAS No. 58755-91-2](/img/structure/B2988532.png)
2-(4-Chlorophenyl)succinic acid
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Overview
Description
2-(4-Chlorophenyl)succinic acid is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of succinic acid, where one of the hydrogen atoms from the methylene group is replaced by a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)succinic acid consists of a succinic acid backbone with a 4-chlorophenyl group attached. The InChI code for this compound is 1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “2-(4-Chlorophenyl)succinic acid”. However, the available information is limited and primarily focuses on its use in enantioseparation by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector . This process is significant in the field of analytical chemistry , particularly in the separation of enantiomers, which is crucial for pharmaceuticals and other industries where the chirality of molecules can affect their function.
Another mention is its availability for purchase for proteomics research , indicating its use in the study of proteins.
Mechanism of Action
Target of Action
It’s worth noting that succinic acid, a component of this compound, is an essential component of the krebs or citric acid cycle .
Mode of Action
Succinic acid, a part of this compound, serves as an electron donor in the production of fumaric acid and fadh2 in the krebs cycle . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .
Biochemical Pathways
Succinic acid, a component of 2-(4-Chlorophenyl)succinic acid, is involved in the Krebs cycle, a crucial biochemical pathway in cellular respiration . In this cycle, succinic acid donates electrons to produce fumaric acid and FADH2 .
Result of Action
Succinic acid has been shown to stimulate neural system recovery and bolster the immune system .
properties
IUPAC Name |
2-(4-chlorophenyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXJIDIVHRKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)succinic acid |
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